Clindamycin B 2-Phosphate Ammonium Salt

Description

Historical Context and Discovery within the Lincosamide Antibiotic Class

The development of Clindamycin B 2-Phosphate Ammonium Salt is intrinsically linked to the broader history of lincosamide antibiotics, which began with the isolation of lincomycin in 1962 from Streptomyces lincolnensis subspecies lincolnensis found in a soil sample from Lincoln, Nebraska. The subsequent chemical modifications that led to clindamycin's development in 1966 represented a significant advancement in antimicrobial chemistry, as researchers sought to improve the pharmacokinetic properties and expand the antibacterial spectrum of the parent compound lincomycin.

Clindamycin was synthesized through 7-chloro-7-deoxylincomycin derivatization, a process that involved replacing the hydroxyl group at the 7-position with chlorine. This modification not only enhanced the antimicrobial efficacy but also created a foundation for further chemical derivatives, including the phosphate esters that would become essential for pharmaceutical formulations. The synthesis of clindamycin was first announced by researchers at the fifth Interscience Conference on Antimicrobial Agents and Chemotherapy in 1966, marking a pivotal moment in antibiotic development.

The emergence of Clindamycin B 2-Phosphate Ammonium Salt as a recognized pharmaceutical impurity occurred during the comprehensive analytical characterization of clindamycin phosphate formulations. As pharmaceutical companies developed more sophisticated analytical methods for drug purity assessment, compounds like Clindamycin B 2-Phosphate became identifiable as distinct chemical entities requiring specific analytical standards. The compound's identification was facilitated by advanced liquid chromatography-mass spectrometry techniques that could differentiate between closely related structural analogs within the lincosamide family.

The lincosamide class encompasses compounds characterized by their unique structural composition, consisting of an amino acid component linked to a sugar moiety through an amide bond. This fundamental architecture provided the chemical framework for developing numerous derivatives, including the phosphorylated forms that enhance water solubility for injectable formulations. The historical progression from lincomycin to clindamycin, and subsequently to various phosphate derivatives including Clindamycin B 2-Phosphate, demonstrates the iterative nature of pharmaceutical development where each modification addresses specific therapeutic or manufacturing challenges.

Structural Relationship to Clindamycin Phosphate and Lincomycin Derivatives

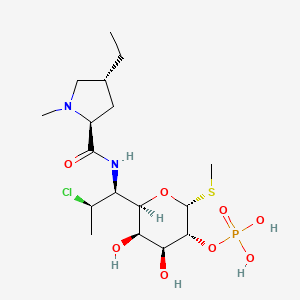

Clindamycin B 2-Phosphate Ammonium Salt exhibits a complex structural relationship with its parent compounds, sharing the fundamental lincosamide architecture while possessing distinctive chemical modifications that define its unique properties. The compound's molecular formula C17H32ClN2O8PS reflects its composition, which includes a chlorinated pyrrolidine ring system characteristic of clindamycin derivatives, coupled with a phosphorylated sugar component that distinguishes it from the parent antibiotic.

The structural foundation of Clindamycin B 2-Phosphate derives from the core clindamycin structure, which consists of a substituted pyrrolidine carboxamide linked to a modified octose sugar. The presence of the chlorine atom at the 7-position, inherited from the clindamycin backbone, represents a critical structural feature that differentiates this compound from lincomycin-based derivatives. This chlorine substitution not only affects the compound's chemical stability but also influences its chromatographic behavior during analytical separations.

The phosphate group attachment at the 2-position of the sugar moiety represents another significant structural modification that impacts the compound's solubility and chemical properties. This phosphorylation pattern differs from clindamycin phosphate, where the phosphate group typically occupies a different position on the sugar ring. The specific positioning of the phosphate group in Clindamycin B 2-Phosphate creates distinct chemical and physical properties that require specialized analytical methods for accurate identification and quantification.

| Chemical Property | Clindamycin B 2-Phosphate Ammonium Salt | Clindamycin Phosphate | Molecular Relationship |

|---|---|---|---|

| Molecular Formula | C17H32ClN2O8PS | C18H34ClN2O8PS | One carbon difference |

| Molecular Weight | 490.94 g/mol | 504.97 g/mol | 14.03 g/mol difference |

| Phosphate Position | 2-position | Variable position | Positional isomerism |

| Ammonium Salt Form | Present | Variable | Counter-ion difference |

The ammonium salt form of this compound provides enhanced stability and crystallization properties compared to its free acid form. The ammonium counter-ion interacts with the phosphate group through ionic bonding, creating a more stable solid-state structure that is advantageous for pharmaceutical reference standard applications. This salt formation also influences the compound's solubility characteristics, making it slightly soluble in methanol and water, which affects its analytical behavior in chromatographic systems.

The stereochemical configuration of Clindamycin B 2-Phosphate maintains the essential three-dimensional arrangement found in active lincosamide antibiotics, although the specific structural modifications may alter its biological activity profile. The pyrrolidine ring retains its characteristic configuration with the ethyl substituent at the 4-position, while the sugar component maintains the threo-galacto configuration that is essential for lincosamide recognition.

Role as a Degradation Product and Process-Related Impurity

Clindamycin B 2-Phosphate Ammonium Salt functions primarily as a process-related impurity in the manufacturing and storage of clindamycin phosphate pharmaceutical products, arising through specific degradation pathways and synthetic side reactions that occur during drug production. Understanding its formation mechanisms and analytical detection is crucial for maintaining pharmaceutical quality standards and ensuring drug product stability throughout the manufacturing and storage lifecycle.

The compound's formation as a degradation product occurs through multiple pathways, including hydrolytic degradation of clindamycin phosphate under specific pH and temperature conditions. During pharmaceutical manufacturing, exposure to moisture, elevated temperatures, or alkaline conditions can promote the rearrangement of phosphate groups on the sugar moiety, leading to the formation of positional isomers such as Clindamycin B 2-Phosphate. These degradation reactions are particularly relevant during the synthesis of clindamycin phosphate, where incomplete control of reaction conditions can result in the formation of various phosphorylated isomers.

Analytical methods for detecting and quantifying Clindamycin B 2-Phosphate as an impurity have been developed using high-performance liquid chromatography with mass spectrometric detection. These methods typically employ reversed-phase chromatography with gradient elution systems that can separate the compound from clindamycin phosphate and other related impurities. The compound's retention time and mass spectral fragmentation patterns provide distinctive analytical signatures that enable its identification even at low concentration levels.

| Analytical Parameter | Value | Method | Reference Standard Use |

|---|---|---|---|

| Retention Time | Variable (method-dependent) | High-Performance Liquid Chromatography | Quality Control |

| Detection Limit | Sub-microgram levels | Liquid Chromatography-Mass Spectrometry | Impurity Analysis |

| Relative Response Factor | 0.76 | Reversed-Phase Chromatography | Quantitative Analysis |

| Purity Requirement | >95% by High-Performance Liquid Chromatography | European Pharmacopoeia Method | Reference Standard |

The regulatory significance of Clindamycin B 2-Phosphate as an impurity is reflected in its inclusion in pharmacopeial monographs and analytical methods for clindamycin phosphate. Pharmaceutical manufacturers must demonstrate control of this impurity within specified limits to ensure drug product quality and regulatory compliance. The compound serves as a critical quality attribute in the analytical testing of clindamycin phosphate formulations, requiring specialized reference standards for accurate measurement.

Process-related formation of Clindamycin B 2-Phosphate can occur during various manufacturing steps, including the phosphorylation reaction used to convert clindamycin to its phosphate ester, as well as during formulation and storage of the final drug product. Environmental factors such as humidity, temperature fluctuations, and pH variations can influence the rate of formation, making it essential for pharmaceutical manufacturers to implement appropriate storage conditions and stability testing protocols. The compound's formation kinetics have been studied to establish appropriate storage conditions and expiration dating for clindamycin phosphate products.

Properties

IUPAC Name |

[(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H32ClN2O8PS/c1-5-9-6-10(20(3)7-9)16(23)19-11(8(2)18)14-12(21)13(22)15(17(27-14)30-4)28-29(24,25)26/h8-15,17,21-22H,5-7H2,1-4H3,(H,19,23)(H2,24,25,26)/t8-,9-,10+,11-,12-,13+,14-,15-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOTDPKVMVWZIIW-UOEFBAOHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CC(N(C1)C)C(=O)NC(C2C(C(C(C(O2)SC)OP(=O)(O)O)O)O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1C[C@H](N(C1)C)C(=O)N[C@@H]([C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)SC)OP(=O)(O)O)O)O)[C@@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H32ClN2O8PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80747365 | |

| Record name | [(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54887-31-9 | |

| Record name | [(2R,3R,4S,5R,6R)-6-[(1S,2R)-2-chloro-1-[[(2S,4R)-4-ethyl-1-methylpyrrolidine-2-carbonyl]amino]propyl]-4,5-dihydroxy-2-methylsulfanyloxan-3-yl] dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80747365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Clindamycin B 2-Phosphate Ammonium Salt, also known as DTXSID80747365, primarily targets the 50S subunit of the bacterial ribosome . This subunit plays a crucial role in protein synthesis, which is essential for bacterial growth and survival.

Mode of Action

Clindamycin interacts with its target by binding to the 23S RNA of the 50S subunit of the bacterial ribosome . This binding impedes both the assembly of the ribosome and the translation process, thereby inhibiting bacterial protein synthesis. The interaction results in the cessation of bacterial growth, leading to the death of susceptible bacteria.

Biochemical Pathways

The primary biochemical pathway affected by Clindamycin is the protein synthesis pathway in bacteria. By inhibiting this pathway, Clindamycin prevents the bacteria from producing essential proteins, leading to their death.

Pharmacokinetics

The pharmacokinetics of Clindamycin involves its absorption, distribution, metabolism, and excretion (ADME) . Clindamycin phosphate is a prodrug that is rapidly converted in vivo to the active drug, Clindamycin, by phosphatase ester hydrolysis. This conversion allows for high bioavailability

Result of Action

The result of Clindamycin’s action is the inhibition of bacterial growth . By preventing protein synthesis, Clindamycin causes the death of susceptible bacteria, effectively treating the infection.

Action Environment

Environmental factors can influence the action, efficacy, and stability of Clindamycin. For instance, the stability of different solid-state forms of Clindamycin can be affected by factors such as temperature and humidity. Moreover, the transformation between different solid-state forms can be induced by environmental factors

Biochemical Analysis

Biochemical Properties

Clindamycin B 2-Phosphate Ammonium Salt is known to interact with a variety of enzymes and proteins. It inhibits bacterial protein synthesis by binding to the 23S RNA of the 50S subunit of the bacterial ribosome. This interaction impedes both the assembly of the ribosome and the translation process.

Cellular Effects

Clindamycin B 2-Phosphate Ammonium Salt has a variety of effects on cells. It is used to treat serious infections caused by susceptible anaerobic bacteria, as well as susceptible staphylococci, streptococci, and pneumococci. It also appears to carry some activity against protozoans, and has been used off-label in the treatment of toxoplasmosis, malaria, and babesiosis.

Molecular Mechanism

The molecular mechanism of Clindamycin B 2-Phosphate Ammonium Salt involves its binding to the 23S RNA of the 50S subunit of the bacterial ribosome. This binding inhibits the assembly of the ribosome and the translation process, thereby inhibiting bacterial protein synthesis.

Temporal Effects in Laboratory Settings

The electrochemical behavior of Clindamycin B 2-Phosphate Ammonium Salt has been thoroughly investigated. The chemical and electrical parameters affecting the adsorption stripping voltammetry measurements have been optimized. The responses are linear over a concentration range, indicating the stability of the compound.

Dosage Effects in Animal Models

Clindamycin B 2-Phosphate Ammonium Salt is used to treat a range of bacterial infections in dogs and cats. It is often used to treat wounds, pyoderma, abscesses, bone and dental infections, and toxoplasmosis. The effects of the product vary with different dosages in animal models.

Metabolic Pathways

Clindamycin B 2-Phosphate Ammonium Salt is metabolized in the liver by the cytochrome P450 isoenzyme CYP3A4 to form clindamycin sulfoxide and a minor metabolite, N-desmethyl clindamycin. Along with CYP3A4 as a major enzyme, CYP3A5 is also involved in the metabolism of clindamycin.

Biological Activity

Clindamycin B 2-Phosphate Ammonium Salt is a semi-synthetic derivative of the lincosamide antibiotic clindamycin. This compound is primarily utilized in the treatment of serious infections caused by susceptible microorganisms, particularly anaerobic bacteria and certain Gram-positive bacteria. Its unique properties enhance the solubility and stability of clindamycin, making it valuable in various pharmaceutical applications.

Clindamycin B 2-Phosphate Ammonium Salt operates by inhibiting bacterial protein synthesis. It achieves this by binding to the 23S rRNA of the 50S subunit of the bacterial ribosome, effectively blocking peptide bond formation and hindering ribosomal translocation. This mechanism is critical for its bacteriostatic effect, which is particularly effective against Staphylococcus aureus , including methicillin-resistant strains (MRSA) .

The compound exhibits several notable biochemical characteristics:

- Target : Primarily targets the 50S subunit of bacterial ribosomes.

- Biochemical Pathway : Inhibits protein synthesis, leading to bacterial cell death.

- Pharmacokinetics : Well-absorbed after oral administration, with a plasma half-life ranging from 2.4 to 3.0 hours in adults .

- Tissue Distribution : Widely distributed in body tissues, enhancing its therapeutic efficacy.

Comparative Biological Activity

The following table summarizes the biological activity of Clindamycin B 2-Phosphate Ammonium Salt compared to other related compounds:

| Compound Name | Spectrum of Activity | Unique Features |

|---|---|---|

| Clindamycin B 2-Phosphate Ammonium Salt | Effective against anaerobic bacteria and Gram-positive cocci | Enhances solubility and stability |

| Clindamycin Phosphate | Broad spectrum against anaerobic bacteria | Used widely in clinical settings |

| Lincomycin | Less potent than clindamycin | Precursor to clindamycin |

| Clindamycin Hydrochloride | More soluble; used for oral administration | Commonly used for various infections |

| Clindamycin Palmitate | Lipid-soluble form | Enhanced absorption properties |

Case Studies and Research Findings

- Wound Healing Efficacy : A study demonstrated that clindamycin-loaded polymeric nanoparticles significantly accelerated healing and re-epithelialization in MRSA-infected wounds compared to standard treatments. The nanoparticles enhanced drug delivery directly to the infection site, showcasing improved bactericidal efficacy without harming healthy cells .

- Antimicrobial Properties : Research on calcium phosphate ceramics modified with clindamycin indicated that these materials exhibited sustained drug release and effective antimicrobial properties against various pathogens, including MRSA. The study highlighted the potential for using such composites in bone defect treatments while providing localized antibiotic therapy .

- Clinical Applications : Clindamycin has been effectively used in patients with hypersensitivity to penicillin for treating serious infections caused by susceptible aerobic bacteria and anaerobes. Its role extends beyond typical antibiotic applications, including reducing risks associated with bacterial vaginosis and toxic shock syndrome .

Scientific Research Applications

Pharmaceutical Applications

-

Drug Formulation :

- Clindamycin B 2-Phosphate Ammonium Salt is utilized to improve the palatability of clindamycin formulations, facilitating better patient compliance, particularly in pediatric populations.

- Antibiotic Therapy :

- Topical Applications :

-

Veterinary Medicine :

- Clindamycin B 2-Phosphate Ammonium Salt is also used in veterinary medicine to treat bacterial infections in dogs and cats, showcasing its versatility across species.

Case Study 1: Efficacy in Acne Treatment

A clinical trial evaluated the effectiveness of clindamycin phosphate (1%) gel applied once daily for six weeks in patients with moderate to severe acne vulgaris. Results indicated significant reductions in Cutibacterium acnes counts, with greater efficacy observed in patients with lower minimum inhibitory concentrations (MICs) of clindamycin .

Case Study 2: Treatment of Serious Infections

In a cohort study involving patients with serious anaerobic infections, clindamycin phosphate demonstrated substantial clinical efficacy against infections caused by susceptible strains of bacteria. The study highlighted its use as a first-line treatment option for patients allergic to penicillin .

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Clindamycin Phosphate | Lincosamide Antibiotic | Active against anaerobic bacteria; widely used |

| Lincomycin | Lincosamide Antibiotic | Precursor to clindamycin; less potent |

| Clindamycin Hydrochloride | Lincosamide Antibiotic | More soluble; used for oral administration |

| Clindamycin Palmitate | Lincosamide Antibiotic | Lipid-soluble form for enhanced absorption |

Clindamycin B 2-Phosphate Ammonium Salt stands out due to its role as an intermediate that enhances the solubility and stability of clindamycin formulations without exhibiting direct antibiotic activity itself. This distinguishes it from other lincosamide compounds that possess inherent antibacterial properties.

Comparison with Similar Compounds

Structural and Functional Differences

Clindamycin B 2-Phosphate Ammonium Salt belongs to a family of clindamycin derivatives modified at specific hydroxyl or amino groups. Key structural analogs include:

| Compound Name | CAS Number | Molecular Formula | Key Functional Group | Role/Purpose | Purity |

|---|---|---|---|---|---|

| Clindamycin B 2-Phosphate | 54887-31-9 | C₁₇H₃₂ClN₂O₈PS | 2-phosphate ester | Impurity reference standard | >95% |

| Clindamycin 3-Phosphate | 28708-34-1 | C₁₈H₃₄ClN₂O₈PS | 3-phosphate ester | Prodrug, impurity | >99% |

| Clindamycin 4-Phosphate | 54887-30-8 | C₁₈H₃₄ClN₂O₈PS | 4-phosphate ester | Impurity | >95% |

| Clindamycin 2-Phosphate (Prodrug) | 24729-96-2 | C₁₈H₃₄ClN₂O₈PS | 2-phosphate ester | Injectable prodrug | >99% |

| Clindamycin B | 18323-43-8 | C₁₈H₃₃ClN₂O₅S | Unmodified hydroxyl | Parent compound analog | N/A |

Notes:

- Clindamycin 2-Phosphate (Prodrug) (CAS 24729-96-2) is distinct from Clindamycin B 2-Phosphate Ammonium Salt. The former is a prodrug used in injectable formulations due to its improved solubility, while the latter is a degradation impurity of clindamycin B .

- Positional isomers (e.g., 3- vs. 4-phosphate) exhibit differences in stability and analytical behavior during HPLC quantification .

Pharmacological and Analytical Roles

- Clindamycin B 2-Phosphate Ammonium Salt: Role: Identified as a minor impurity during clindamycin phosphate degradation. Forms alongside lincomycin-2-phosphate and clindamycin . Analytical Use: Used as a reference standard in HPLC to quantify impurities. Its relative response factor (RRF) in HPLC is 0.76, lower than the main component (clindamycin phosphate, RRF = 1.00) .

- Clindamycin 2-Phosphate (Prodrug): Role: Converts to active clindamycin in vivo via enzymatic hydrolysis. Preferred in topical formulations (e.g., gels) due to compatibility with excipients . Solubility: Enhanced water solubility compared to clindamycin hydrochloride, making it suitable for intravenous use .

Degradation and Stability Profiles

- Clindamycin B 2-Phosphate Ammonium Salt is formed during the degradation of clindamycin phosphate under stress conditions (e.g., heat, pH changes).

- Clindamycin 3-Phosphate and 4-Phosphate : These positional isomers are also degradation products but are less prevalent than the 2-phosphate derivatives .

Analytical Performance in Quality Control

The table below summarizes relative response factors (RRF) for clindamycin-related impurities in HPLC analysis :

| Component Name | RRF Value |

|---|---|

| Clindamycin Phosphate (Main) | 1.00 |

| Clindamycin B Phosphate | 0.76 |

| Clindamycin 3-Phosphate | 0.76 |

| Lincomycin 2-Phosphate | 0.96 |

Implications : Lower RRF values for Clindamycin B Phosphate necessitate higher sensitivity methods for accurate quantification during impurity profiling.

Key Research Findings

Degradation Pathways : Clindamycin B 2-Phosphate Ammonium Salt is a trace byproduct of clindamycin phosphate breakdown, alongside lincomycin derivatives .

Regulatory Significance : Impurities like Clindamycin B 2-Phosphate are monitored using advanced techniques like quantitative NMR (qNMR) to ensure compliance with pharmacopeial standards (e.g., USP, EMA) .

Preparation Methods

Reaction Mechanism and Stepwise Synthesis

The ketal-phosphatidic method, documented in Chinese patent CN101891779A, involves two sequential reactions: hydroxyl protection followed by phosphate esterification .

Step 1: Ketal Reaction

Clindamycin hydrochloride alcoholate undergoes selective hydroxyl protection using acetone and phosphorus oxychloride (POCl₃) at low temperatures (-10°C to 20°C). This step forms the 3.4-clindamycin condensation compound, a stabilized intermediate critical for subsequent phosphorylation. The stoichiometric ratio of reagents is pivotal:

Step 2: Phosphatidic Reaction

The condensation compound reacts with POCl₃ in the presence of anhydrous potassium carbonate (K₂CO₃), catalyzed by dimethylamino pyridine (DMAP) and benzyl triethyl ammonium chloride (BTEAC). This dual catalyst system enhances reaction efficiency while minimizing pyridine waste. Hydrolysis of the phosphorylated intermediate yields clindamycin phosphate, which is subsequently converted to the ammonium salt via ion exchange or neutralization with ammonium hydroxide.

Key Parameters:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | -10°C to 20°C | Prevents decomposition |

| DMAP Concentration | 0.1–0.15% (w/w) | Accelerates esterification |

| Reaction Time | 8–12 hours | Ensures complete phosphorylation |

This method achieves a 95–97.75% weight yield of clindamycin phosphate, with final product quality compliant with pharmaceutical standard WS1-(X-322)-2003Z.

Intermediate-Based Hydrogenolysis Approach

Synthesis via Clindamycin Phosphoryl Benzylate

US patent US4895934A outlines a five-step process emphasizing intermediate isolation for purity control:

Step 1: Protection of Clindamycin

Clindamycin is reacted with benzyl chloroformate to form a protected intermediate, clindamycin phosphoryl benzylate hydrochloride . This step ensures selective phosphorylation at the 2-hydroxy group.

Step 2: Deprotection and Neutralization

Heating the protected intermediate in aqueous hydrochloric acid removes benzyl groups, yielding deprotected clindamycin benzylate hydrochloride . Subsequent neutralization with ammonium hydroxide generates the free base, which is precipitated via acidification.

Step 3: Hydrogenolytic Cleavage

The free base undergoes hydrogenolysis using Pd/C catalyst in methanol/water, cleaving benzyl groups to produce clindamycin phosphate. Ammonium salt formation occurs in situ due to the presence of ammonium ions from neutralization.

Key Parameters:

| Parameter | Optimal Range | Impact on Purity |

|---|---|---|

| Hydrogen Pressure | 1–3 atm | Ensures complete deprotection |

| Pd/C Loading | 5–10% (w/w) | Maximizes catalytic activity |

| Solvent System | Methanol/Water (1:1) | Balances solubility and reactivity |

This method emphasizes intermediate purification, achieving >99% purity by HPLC, albeit with marginally lower yields (79.5–81%) compared to the ketal-phosphatidic route.

Comparative Analysis of Preparation Methods

Yield and Environmental Impact

The ketal-phosphatidic method outperforms the hydrogenolysis approach in yield (95% vs. 80%) and reduces pyridine waste by substituting organic bases with K₂CO₃. However, the hydrogenolysis route offers superior purity, critical for pharmaceutical formulations.

Table 1: Method Comparison

Scalability and Industrial Feasibility

The ketal-phosphatidic method’s simplicity and high yield make it preferable for large-scale production. In contrast, the hydrogenolysis method’s reliance on expensive catalysts and multi-step isolation limits its cost-effectiveness despite higher purity.

Analytical Characterization and Quality Control

Q & A

Q. What are the optimal synthetic routes for Clindamycin B 2-Phosphate Ammonium Salt, and how do reaction conditions influence yield and purity?

Clindamycin B 2-Phosphate Ammonium Salt is synthesized via phosphorylation of clindamycin B using agents like POCl₃. Key steps include protecting reactive hydroxyl groups (e.g., 3,4-O-anisylidene protection) to prevent side reactions . Reaction temperature (≤0°C for phosphorylation) and stoichiometric ratios of reagents are critical for minimizing by-products like 3- or 4-phosphate isomers . Post-synthesis purification via column chromatography or crystallization in ammonium-containing buffers ensures salt formation and removes unreacted precursors .

Q. How can researchers validate the identity and purity of Clindamycin B 2-Phosphate Ammonium Salt?

Use a combination of analytical techniques:

- Quantitative NMR (qNMR) : Integrates signals from the analyte (e.g., methyl groups at 0.87 ppm) against an internal standard (e.g., maleic acid) to determine purity (90–95% typical) .

- HPLC : Reverse-phase columns with UV detection (210 nm) resolve impurities like sulfoxides or positional phosphate isomers .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., 504.96 g/mol for the parent compound) and detects degradation products .

Q. What factors influence the stability of Clindamycin B 2-Phosphate Ammonium Salt in aqueous formulations?

Stability is pH-dependent, with optimal degradation resistance at pH 3.5–6.4. Hydrolysis accelerates under alkaline conditions due to ester bond cleavage. Buffers like ammonium citrate (pH 4–5) or lyophilized storage at -25°C extend shelf life. Accelerated aging studies (e.g., 40°C for 1 month) predict long-term stability .

Advanced Research Questions

Q. How does the enzymatic conversion of Clindamycin B 2-Phosphate to its active form occur in vivo, and how can this process be modeled in vitro?

In vivo, alkaline phosphatase cleaves the phosphate group, releasing active clindamycin B. To model this:

Q. What analytical strategies resolve contradictions in stability data between accelerated aging tests and real-time degradation studies?

Discrepancies often arise from non-Arrhenius behavior (e.g., phase separation in formulations). Mitigation strategies include:

Q. How can researchers differentiate Clindamycin B 2-Phosphate from its structural analogs (e.g., Clindamycin 3-Phosphate) during synthesis or analysis?

- Stereochemical analysis : Use chiral HPLC or X-ray crystallography to distinguish positional isomers .

- Phosphorus-31 NMR : Identifies phosphate substitution patterns (δ 0–5 ppm for primary vs. secondary phosphate esters) .

- Enzymatic digestion : Alkaline phosphatase selectively hydrolyzes 2-phosphate esters, leaving 3- or 4-phosphate analogs intact .

Q. What methodologies quantify the prodrug-to-drug conversion ratio in topical formulations containing Clindamycin B 2-Phosphate Ammonium Salt?

- Franz diffusion cells : Measure percutaneous absorption and conversion rates using ex vivo human skin .

- Microdialysis : Tracks real-time clindamycin B levels in dermal interstitial fluid post-application .

Methodological Notes

- Synthesis Optimization : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis during phosphorylation .

- Data Reproducibility : Use USP-grade reagents (e.g., ACS-certified ammonium salts) to minimize batch variability .

- Ethical Compliance : Adhere to ICH guidelines for stability testing and animal/human tissue use in conversion studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.